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molecular formula C10H6Cl2N2O B1437442 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol CAS No. 1207535-01-0

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol

Cat. No. B1437442
M. Wt: 241.07 g/mol
InChI Key: PAROXJYJDMPABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145407B2

Procedure details

A mixture of 2,4-dichloropyrimidine (0.765 g, 5.03 mmol), (5-chloro-2-hydroxyphenyl)boronic acid (0.568 g, 3.30 mmol), 2.0 M aqueous sodium carbonate (2.82 mL, 5.64 mmol), and 1,2-dimethoxyethane (8 mL) was sparged for 10 minutes with argon. Tetrakis(triphenylphosphine)palladium(0) (0.217 g, 0.19 mmol) was added, and the resultant mixture was heated for 4 hours at 85° C. The reaction mixture mixture was cooled to 0° C., quenched with saturated aqueous ammonium chloride solution, and extracted with dichloromethane (×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by automated silica gel flash chromatography (hexanes to ethyl acetate gradient elution) to afford the title compound as a yellow solid (61.5 mg, 7%).
Quantity
0.765 g
Type
reactant
Reaction Step One
Quantity
0.568 g
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.217 g
Type
catalyst
Reaction Step Three
Yield
7%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([OH:19])=[C:14](B(O)O)[CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([OH:19])=[C:14]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)[CH:15]=1 |f:2.3.4,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
0.765 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0.568 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)O
Name
Quantity
2.82 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.217 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged for 10 minutes with argon
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by automated silica gel flash chromatography (hexanes to ethyl acetate gradient elution)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)C1=NC(=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 61.5 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 7.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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